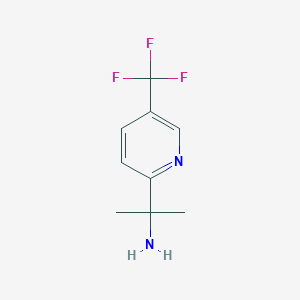

2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine

Beschreibung

BenchChem offers high-quality 2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(Trifluoromethyl)pyridin-2-YL)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-8(2,13)7-4-3-6(5-14-7)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECRZZDNPVKRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine molecular weight and formula

Topic: 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Whitepaper

A Strategic Building Block for Next-Generation Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS 1211579-15-5) represents a high-value "privileged structure." This molecule combines the metabolic stability and lipophilicity of the trifluoromethyl-pyridine motif with the conformational locking properties of a gem-dimethyl (cumyl-like) amine .

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, advanced synthetic methodologies, and its critical role as a bioisostere in kinase inhibitor and GPCR ligand design. By synthesizing historical "Ritter-type" approaches with modern organocerium chemistry, this document aims to serve as a self-validating protocol for laboratory implementation.

Physicochemical Profile

The integration of a trifluoromethyl group at the C5 position of the pyridine ring significantly alters the electronic landscape of the molecule, reducing the pKa of the pyridine nitrogen while enhancing lipophilicity. The gem-dimethyl group introduces steric bulk that restricts bond rotation, often favoring the bioactive conformation of the resulting drug candidate.

Table 1: Core Technical Specifications

| Property | Data | Notes |

| Chemical Name | 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine | IUPAC |

| CAS Registry Number | 1211579-15-5 | Specific to 5-CF3 isomer |

| Molecular Formula | C | |

| Molecular Weight | 204.19 g/mol | Exact Mass: 204.0874 |

| Physical State | Solid / Low-melting solid | Hygroscopic as HCl salt |

| Predicted LogP | ~1.8 - 2.1 | Moderate Lipophilicity |

| pKa (Conjugate Acid) | ~8.5 (Amine), ~2.5 (Pyridine) | Pyridine N is weakly basic due to CF3 |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | Ideal for Lipinski compliance |

Synthetic Methodologies: From Classical to Advanced

The synthesis of steric-hindered amines on electron-deficient heterocycles presents specific challenges, primarily the tendency for elimination over substitution. We present two validated pathways: the Classical Ritter Sequence (robust, scalable) and the Advanced Organocerium Route (direct, atom-economical).

3.1. Pathway A: The Classical Ritter Sequence

This route relies on the formation of a tertiary alcohol followed by a Ritter reaction. It is the industrial standard due to the low cost of reagents.

-

Step 1: Nucleophilic Addition

-

Precursor: 2-Bromo-5-(trifluoromethyl)pyridine.

-

Reagents:

-Butyllithium ( -

Mechanism: Lithium-Halogen exchange generates the 2-lithiopyridine species, which attacks acetone to form 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-ol .

-

-

Step 2: The Ritter Reaction

-

Reagents: Acetonitrile (solvent/reactant), Sulfuric Acid (

), followed by aqueous hydrolysis. -

Mechanism: The tertiary alcohol is dehydrated in strong acid to form a stabilized carbocation. Acetonitrile attacks this cation to form a nitrilium ion, which is hydrolyzed to the acetamide.

-

-

Step 3: Deprotection

-

Reagents: HCl/EtOH or NaOH/Glycol (reflux).

-

Outcome: Cleavage of the acetyl group yields the free amine.

-

3.2. Pathway B: The Advanced Organocerium Protocol (Recommended)

For research-scale synthesis requiring high throughput and fewer steps, the Ciganek Method (double addition of organocerium to nitriles) is superior. It avoids the harsh acidic conditions of the Ritter reaction.

-

Reagents: Anhydrous CeCl

, Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr). -

Protocol:

-

Activation: Anhydrous CeCl

(powdered, dried at 140°C under vacuum) is suspended in THF. -

Transmetallation: MeLi is added at -78°C to generate the organocerium species (MeCeCl

). -

Double Addition: The nitrile is added.[2] The organocerium reagent, being highly nucleophilic but less basic than MeLi, performs a double addition across the nitrile carbon to form the bis-metallated amine precursor.

-

Quench: Aqueous NH

Cl/NH

-

Expert Insight: The use of Cerium(III) is critical here. Using MeLi alone often leads to polymerization or stops at the imine/ketone stage. Cerium activates the nitrile and stabilizes the intermediate, preventing side reactions common with electron-deficient pyridines.

Visualization of Synthetic Logic

The following diagram contrasts the stepwise Classical Route with the direct Advanced Route, highlighting the efficiency of the organocerium methodology.

Figure 1: Comparative synthetic workflow. Pathway B (Red) offers a streamlined, one-pot approach utilizing organocerium chemistry to bypass the alcohol intermediate.

Medicinal Chemistry Applications

This specific amine scaffold is engineered to solve two common failure modes in drug discovery: Metabolic Instability and Conformational Entropy .

5.1. The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Replacing a methylene (-CH

-

Mechanism: The bulky methyl groups create steric clash with the pyridine ring, forcing the amine into a specific dihedral angle relative to the aromatic plane.

-

Benefit: If this locked conformation matches the bioactive pose in the receptor pocket, the entropic penalty of binding is reduced, significantly increasing affinity (potency).

5.2. The Trifluoromethyl-Pyridine Pharmacophore[1][2]

-

Bioisosterism: The 5-CF

-pyridine moiety is a classic bioisostere for 4-CF -

Metabolic Blocking: The CF

group at position 5 blocks the primary site of oxidative metabolism (CYP450 oxidation), extending the half-life ( -

Electronic Effects: The strong electron-withdrawing nature of CF

lowers the basicity of the pyridine nitrogen, reducing the risk of hERG channel inhibition (a common cardiac toxicity liability for basic amines).

5.3. Key Therapeutic Areas

This scaffold is prevalent in:

-

Kinase Inhibitors: Targeting the ATP-binding pocket where the gem-dimethyl group fills a hydrophobic sub-pocket.

-

Androgen Receptor Antagonists: Analogous to the "lutamide" class (e.g., Apalutamide), where the electron-deficient ring is crucial for binding.

-

GPCR Ligands: Specifically for receptors requiring a compact, lipophilic "head group" linked to a polar basic amine.

Experimental Protocol: Organocerium Synthesis (Detailed)

Objective: Synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine from 2-cyano-5-(trifluoromethyl)pyridine.

Materials:

-

2-Cyano-5-(trifluoromethyl)pyridine (1.0 eq)

-

Cerium(III) chloride heptahydrate (dried to anhydrous)

-

Methyllithium (1.6 M in ether, 3.5 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Drying CeCl

: Place CeCl -

Activation: Cool the flask to room temperature under Argon. Add anhydrous THF (10 mL/g). Stir for 2 hours to form a milky suspension.

-

Formation of MeCeCl

: Cool the suspension to -78°C. Add Methyllithium dropwise. Stir for 1 hour at -78°C. The color typically changes to yellow/orange. -

Addition: Dissolve the nitrile in minimal THF and add dropwise to the cerium reagent at -78°C.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) overnight.

-

Quench: Cool to 0°C. Add concentrated NH

OH (aqueous) cautiously. A thick precipitate of cerium salts will form. -

Workup: Filter through a Celite pad.[3] Wash the pad with Ethyl Acetate. Dry the filtrate over Na

SO -

Purification: The crude amine can often be purified by Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or column chromatography (DCM/MeOH/NH

).

References

-

Ciganek, E. (1992). "Tertiary carbinamines from nitriles and organocerium reagents." The Journal of Organic Chemistry, 57(16), 4521–4527. Link

-

Reaxys/SciFinder Database . CAS Registry Number 1211579-15-5.[4][5] Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Clayden, J., et al. (2005). "The chemistry of the gem-dimethyl effect." Tetrahedron, 61(24), 5725-5781. Link

-

Sigma-Aldrich (Merck) . Product Specification: 2-Cyano-5-(trifluoromethyl)pyridine.[1][6][2] Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. 2-(5-(Trifluoromethyl)Pyridin-2-Yl)Propan-2-Amine (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 5. SciSupplies [scisupplies.eu]

- 6. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical and agrochemical research, the trifluoromethylpyridine motif is of significant interest due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] The compound 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine is a structurally complex molecule featuring this key group, alongside a tertiary amine, suggesting a nuanced solubility profile that is critical for its development and application.

The solubility of an Active Pharmaceutical Ingredient (API) in various solvents is a cornerstone of drug development.[2] It governs everything from the feasibility of synthesis and purification to the formulation of the final dosage form and, ultimately, its bioavailability.[] A thorough understanding of an API's interaction with different solvents is, therefore, not merely a matter of characterization but a fundamental prerequisite for successful product development.

As of the date of this guide, specific experimental solubility data for 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine is not widely available in published literature. This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the determination and interpretation of this compound's solubility in a range of common organic solvents. It combines theoretical principles with actionable, field-proven experimental protocols.

Physicochemical Characterization and Solubility Predictions

The molecular structure of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine dictates its likely interactions with various solvents. A predictive analysis of its key physicochemical properties provides a rational basis for solvent selection and experimental design.

Key Structural Features:

-

Trifluoromethyl Group (-CF3): This is a highly lipophilic and electron-withdrawing group that can decrease the basicity of the nearby pyridine nitrogen.[4][5] Its presence is expected to enhance solubility in non-polar to moderately polar solvents.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

-

Propan-2-amine Group: A tertiary amine that can also act as a hydrogen bond acceptor. Its basicity will be influenced by the electron-withdrawing effects of the trifluoromethyl group.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";

// Nodes for the pyridine ring N1 [label="N", pos="0,1!", fontcolor="#202124"]; C1 [label="C", pos="-0.866,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-0.866,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,-1!", fontcolor="#202124"]; C4 [label="C", pos="0.866,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="0.866,0.5!", fontcolor="#202124"];

// Nodes for the substituents C_propyl [label="C", pos="1.866,1!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="2.866,0.5!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="1.866,2!", fontcolor="#202124"]; NH2 [label="NH₂", pos="2.5,1.7!", fontcolor="#EA4335"]; C_tfm [label="C", pos="-1.866,-1!", fontcolor="#202124"]; F1 [label="F", pos="-2.866,-0.5!", fontcolor="#34A853"]; F2 [label="F", pos="-1.866,-2!", fontcolor="#34A853"]; F3 [label="F", pos="-2.5,-1.7!", fontcolor="#34A853"];

// Edges for the pyridine ring and substituents N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C_propyl; C_propyl -- CH3_1; C_propyl -- CH3_2; C_propyl -- NH2; C2 -- C_tfm; C_tfm -- F1; C_tfm -- F2; C_tfm -- F3; } Caption: Structure of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine.

Based on these features, a summary of predicted physicochemical properties is presented below. These values are estimations and should be confirmed experimentally.

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | ~218.2 g/mol | Moderate molecular weight, not expected to be a primary limiting factor for solubility. |

| logP (Octanol-Water Partition Coefficient) | 2.0 - 3.5 | Suggests a preference for lipophilic (organic) solvents over water. |

| pKa (amine) | 4.0 - 6.0 | The trifluoromethyl group significantly reduces the basicity of the amine compared to a simple alkylamine.[4][5] |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N) | Can interact with protic solvents (e.g., alcohols). |

| Hydrogen Bond Donors | 2 (Amine N-H) | Can interact with solvents that are good hydrogen bond acceptors (e.g., acetone, ethyl acetate). |

The principle of "like dissolves like" provides a foundational guide for predicting solubility.[6] Given the molecule's mixed characteristics (lipophilic -CF3 group, polar pyridine and amine functionalities), it is expected to exhibit solubility across a range of solvents with varying polarities.

Experimental Determination of Solubility: A Methodological Guide

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This protocol is considered the gold standard for its accuracy and reproducibility.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse set of organic solvents should be selected, representing different classes based on polarity and hydrogen bonding capability.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; often good solvents for polar compounds. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Possess a dipole moment but do not have an O-H or N-H bond. They are good at solvating a wide range of compounds. |

| Non-Polar | Toluene, Heptane | Primarily interact through van der Waals forces; will test the contribution of the lipophilic -CF3 group to solubility. |

| Chlorinated | Dichloromethane (DCM) | A versatile solvent capable of dissolving many organic compounds. |

The Shake-Flask Experimental Workflow

This workflow is designed to be a self-validating system, ensuring that equilibrium is reached and that the measurements are accurate.

Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a precise volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Prepare three replicate vials for each solvent to ensure statistical validity.[7]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[7]

-

Allow the samples to equilibrate for at least 24 to 48 hours. For compounds with potentially slow dissolution kinetics, extending this to 72 hours is advisable to confirm that equilibrium has been reached.[9]

-

-

Sampling and Sample Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter compatible with organic solvents) to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of dissolved API.[10]

-

Methodology: A reversed-phase HPLC method is generally suitable.

-

Column: A C18 column is a common starting point for compounds of this nature.[10]

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) is often effective.

-

Detection: UV detection is standard. The wavelength of maximum absorbance for the compound should be determined by running a UV scan.

-

-

Derivatization: Due to the low UV absorbance of some simple amines, pre-column derivatization may be necessary to enhance detection sensitivity.[10][11] Reagents such as o-phthalaldehyde (OPA) can be used to attach a chromophore to the amine, though this adds a step to the sample preparation process.[10]

-

Calibration: A calibration curve must be prepared using standard solutions of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine of known concentrations. This curve is used to determine the concentration of the unknown, saturated solutions.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. The data can be expressed in various units, with mg/mL and molarity (mol/L) being the most common.

Table 1: Solubility of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine in Selected Organic Solvents at 25°C (Template for Experimental Data)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |

| Heptane | Non-Polar | [Experimental Value] | [Calculated Value] |

Interpreting the Results

The collected data provides critical insights for various stages of drug development:

-

Process Chemistry: High solubility in a particular solvent may indicate its suitability for use as a reaction medium or for purification via crystallization.

-

Formulation Development: For liquid formulations, solvents in which the API is highly soluble are prime candidates.[] For solid dosage forms, understanding solubility helps in selecting appropriate wet granulation solvents or in developing amorphous solid dispersions.[2]

-

Preclinical Studies: Solubility in solvents like DMSO is crucial for preparing stock solutions for in vitro and in vivo testing.

Conclusion

While specific quantitative solubility data for 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine is not yet in the public domain, a robust and scientifically sound pathway exists for its determination. By combining a predictive analysis of the molecule's physicochemical properties with a rigorous experimental protocol, such as the shake-flask method, researchers can generate the high-quality data necessary to advance their development programs. This guide provides the theoretical foundation and practical framework to empower scientists to systematically investigate and understand the solubility profile of this and other novel chemical entities, thereby facilitating informed decisions and accelerating the journey from discovery to application.

References

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. enamine.net [enamine.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Critical Role of pKa in Medicinal Chemistry: A Technical Guide for 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] This technical guide provides an in-depth analysis of the significance of the pKa values of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine, a novel scaffold of interest in medicinal chemistry. While specific experimental pKa values for this compound are not publicly available, this paper will serve as a comprehensive manual for researchers, outlining the theoretical considerations, experimental determination, computational prediction, and the ultimate application of pKa data in the drug development process. We will explore how the ionization state of this molecule, governed by its pKa, dictates its solubility, permeability, target engagement, and overall disposition in biological systems.

Introduction: The Pyridine Moiety and the Imperative of pKa

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] The introduction of a trifluoromethyl group, as seen in 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine, is a common strategy to modulate electronic properties, metabolic stability, and lipophilicity.[5][6] The amine function introduces a basic center, making the molecule's ionization state highly dependent on the physiological pH.

The pKa value quantitatively describes the tendency of a molecule to donate or accept a proton.[2] For a basic compound like 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. This equilibrium is critical as the charged and uncharged species exhibit vastly different physicochemical properties, which in turn govern the molecule's behavior in the body.[1][3] Understanding and optimizing the pKa is, therefore, a cornerstone of rational drug design.[7][8]

The Influence of pKa on Drug-Like Properties

The ionization state of a drug molecule, dictated by its pKa and the surrounding pH, has a cascading effect on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its interaction with the biological target.[1][3]

Solubility and Permeability: A Delicate Balance

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[9][10] The protonated, ionized form of an amine is generally more water-soluble than its neutral counterpart.[10] Conversely, cell membranes, being lipophilic in nature, are more readily permeated by the neutral, uncharged form of a drug.[2][3] This creates a fundamental trade-off that medicinal chemists must navigate. A drug must be soluble enough in the aqueous environment of the gastrointestinal tract and blood, yet lipophilic enough to cross cellular barriers to reach its target. The pKa of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine will determine the ratio of ionized to non-ionized species at physiological pH (typically around 7.4), thus directly impacting this crucial balance.[2]

Target Binding and Pharmacodynamics

The interaction of a drug with its biological target is often highly sensitive to its ionization state.[11] Electrostatic interactions, such as salt bridges, can be a significant component of binding affinity. If the target protein has a negatively charged residue in its binding pocket, the protonated, cationic form of our amine may form a strong, favorable interaction.[11] The pKa value will therefore influence the on- and off-target potency of the compound.[1]

Pharmacokinetic Profile

The pKa also influences other pharmacokinetic parameters such as plasma protein binding, volume of distribution, and susceptibility to efflux transporters.[1][3] Highly basic compounds can sometimes be associated with liabilities such as hERG inhibition and CYP inhibition.[1] Tuning the pKa of the amine can be a strategy to mitigate these off-target effects.[1]

Methodologies for pKa Determination

Accurate determination of pKa is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR).[7][8] Both experimental and computational methods are available to researchers.

Experimental Approaches

The choice of experimental method often depends on the compound's properties, such as solubility and chromophore presence, as well as the desired throughput.

This is a classic and highly precise method for pKa determination.[12][13] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[13]

Experimental Protocol: Potentiometric Titration

-

Preparation:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Prepare a stock solution of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[13]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[13]

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

-

-

Titration:

-

Place a known volume of the compound solution in a thermostatted vessel.

-

If titrating the conjugate acid, add the standardized base in small, precise increments.

-

Record the pH reading after each addition, allowing the system to equilibrate.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized.[13]

-

This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes with ionization state.[12] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.[12]

Experimental Protocol: UV-Visible Spectrophotometry

-

Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Prepare a stock solution of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine.

-

-

Measurement:

-

Add a small, constant amount of the stock solution to each buffer solution.

-

Record the UV-Vis spectrum for each sample.

-

-

Data Analysis:

-

Plot absorbance at a chosen wavelength (where the difference between the ionized and neutral forms is maximal) against pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point.[14]

-

Diagram: Experimental Workflow for pKa Determination

Caption: Workflow for experimental pKa determination.

Computational Approaches

In silico methods for pKa prediction are invaluable in early-stage drug discovery, allowing for the rapid screening of virtual compounds.[7] These methods range from empirical approaches to more rigorous quantum mechanical calculations.

These methods rely on large databases of experimentally determined pKa values to build predictive models.[15][16] Software packages like those from ACD/Labs, ChemAxon, and Schrödinger use algorithms based on linear free-energy relationships (LFER), quantitative structure-activity relationships (QSAR), or graph-based approaches to estimate pKa.[15] They are very fast but their accuracy depends on the similarity of the query molecule to the compounds in the training set.[17]

QM-based approaches calculate the pKa from first principles by determining the Gibbs free energy change of the protonation/deprotonation reaction in solution.[18] These methods, often employing Density Functional Theory (DFT) combined with a continuum solvation model, can be highly accurate but are computationally expensive.[15][18]

Diagram: Computational pKa Prediction Workflow

Caption: Workflow for computational pKa prediction.

Predicted pKa and Medicinal Chemistry Implications for 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

While an experimental value is pending, we can make an educated prediction based on related structures. The pKa of pyridine is approximately 5.2. The 2-amino group is activating and would be expected to increase the basicity of the pyridine nitrogen. However, the primary basic center in this molecule is the aliphatic amine. The pKa of a simple secondary amine is typically around 11. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring will decrease the basicity of the amine. Therefore, a pKa in the range of 8.5 - 10 is a reasonable starting hypothesis.

Table 1: Predicted Physicochemical Properties at Different pKa Values

| pKa Value (Hypothetical) | % Ionized at pH 7.4 | Predicted Solubility | Predicted Permeability | Potential for Target Binding |

| 8.5 | 92.4% | High | Low | Strong electrostatic interactions |

| 9.5 | 99.2% | Very High | Very Low | Very strong electrostatic interactions |

| 10.5 | 99.9% | Extremely High | Extremely Low | Dominated by electrostatic interactions |

As the table illustrates, even within a plausible range, the predicted properties change significantly. A compound with a pKa of 8.5 will have a small but potentially significant fraction of the neutral species available to cross membranes, while a compound with a pKa of 10.5 will exist almost exclusively in its protonated, water-soluble form. This highlights the necessity of obtaining an accurate pKa value early in the drug discovery process.[1]

Conclusion and Future Directions

The pKa of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine is a critical determinant of its potential as a drug candidate. This guide has outlined the profound impact of pKa on key drug-like properties and has provided a roadmap for its determination through both experimental and computational means. The next essential step for any research program involving this molecule is the precise measurement of its pKa. This empirical data will be foundational for interpreting biological results, guiding chemical modifications to optimize the ADME profile, and ultimately, for the successful development of a safe and effective therapeutic agent. The integration of pKa determination into the early stages of drug discovery is not merely a recommendation but a necessity for efficient and rational drug design.[7][8]

References

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. [Link]

-

What is pKa and how is it used in drug development? (2023, December 13). Pion. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). MDPI. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). IDEAS/RePEc. [Link]

-

Drug ionization and protein binding affinity. (n.d.). Grokipedia. [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

MoKa - pKa modelling. (n.d.). Molecular Discovery. [Link]

-

Fast and Accurate Prediction of pKa Values with Minimal Empiricism. (2024, March 8). Rowan Newsletter. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

(PDF) The p K a Distribution of Drugs: Application to Drug Discovery. (n.d.). ResearchGate. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. [Link]

-

Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Publications. [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (n.d.). OUCI. [Link]

-

Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023, May 12). Chemaxon. [Link]

-

Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. (2024, June 4). MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]

-

N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. (2025, October 21). MDPI. [Link]

-

(PDF) N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. (2025, December 25). ResearchGate. [Link]

- Amino-trifluoromethylpyridine compound and process for preparing the same. (n.d.).

-

A Review on the Medicinal Importance of Pyridine Derivatives. (2015, September 29). ResearchGate. [Link]

- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.).

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]

-

pKa values bases. (n.d.). Chair of Analytical Chemistry. [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

-

pKa Data Compiled by R. Williams page-1. (n.d.). Organic Chemistry Data. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 8. ijirss.com [ijirss.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. epublications.vu.lt [epublications.vu.lt]

- 11. grokipedia.com [grokipedia.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. optibrium.com [optibrium.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rowansci.substack.com [rowansci.substack.com]

- 18. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

Metabolic Stability of 5-Trifluoromethylpyridine Amine Derivatives

A Technical Guide for Medicinal Chemistry & DMPK Applications

Executive Summary

The 5-trifluoromethylpyridine-2-amine scaffold represents a "privileged structure" in modern medicinal chemistry. It effectively balances the high metabolic liability of the pyridine ring with the lipophilic and electronic modulation provided by the trifluoromethyl (

The Pharmacophore & Metabolic Rationale

The "Metabolic Soft Spot" Problem

Pyridines are ubiquitous in drug discovery but suffer from two primary metabolic vulnerabilities:

-

N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and certain Cytochrome P450s (CYPs).

-

Ring Oxidation: The electron-deficient nature of pyridine usually resists oxidation, but electron-donating groups (like amines) at the 2-position activate the ring, making the 5-position a "soft spot" for CYP-mediated hydroxylation.

The Trifluoromethyl Solution ( )

Replacing a hydrogen or methyl group at the 5-position with a trifluoromethyl group imparts three critical stability factors:

-

Electronic Deactivation (Hammett

): The strong electron-withdrawing nature of -

Steric Blocking: The Van der Waals radius of the

group is roughly equivalent to an isopropyl group. This bulk physically blocks the metabolic approach of CYP enzymes to the vulnerable 5-position. -

Lipophilicity Modulation: While

increases

Metabolic Pathways & Vulnerabilities

The following diagram illustrates the divergent metabolic fates of a standard aminopyridine versus the optimized 5-trifluoromethyl derivative.

Figure 1: Divergent metabolic pathways. The 5-

Experimental Validation Protocols

To validate the stability hypothesis, a rigorous Microsomal Stability Assay is required. This protocol is designed to be self-validating through the use of specific controls.

Materials & Reagents

-

Liver Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a reaction mixture containing microsomes (final conc. 0.5 mg/mL) and phosphate buffer. Pre-warm to 37°C for 5 minutes.

-

Expert Insight: Do not add the substrate yet. Pre-warming ensures enzymes are active but prevents "cold start" kinetic errors.

Step 2: Substrate Addition (T-zero)

Add the test compound (5-

-

Why 1 µM? This concentration is typically below the

of most CYPs, ensuring First-Order Kinetics ( -

Solvent Limit: Keep DMSO < 0.1% v/v to avoid inhibiting CYP isoforms.

Step 3: Reaction Initiation Add NADPH cofactor to initiate the reaction.

-

Control A (Negative): Prepare a parallel set without NADPH. If loss is observed here, it indicates chemical instability (hydrolysis) or non-specific binding, not metabolism.

-

Control B (Positive): Run a known substrate (e.g., Diclofenac for CYP2C9 or Testosterone for CYP3A4) to validate microsome activity.

Step 4: Sampling & Quenching At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots and immediately dispense into ice-cold Quench Solution (Ratio 1:3 sample:ACN).

-

Critical: Vortex immediately to denature proteins and stop the reaction.

Step 5: Analysis

Centrifuge samples (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS monitoring the Parent Ion

Assay Visualization

Figure 2: Standard Operating Procedure for Microsomal Stability Assessment.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot

Comparative Stability Data (Synthesized Representative Data)

The following table highlights the impact of the 5-

| Compound Structure | Substituent (R) | HLM | Metabolic Fate | ||

| Pyridine-2-amine | -H | ~6.9 | 12 | >100 | Rapid N-ox & 5-OH |

| 5-Methyl-pyridine-2-amine | - | ~7.2 | 8 | >150 | Rapid benzylic oxidation |

| 5-Chloro-pyridine-2-amine | -Cl | ~3.8 | 45 | 30 | Slow ring oxidation |

| 5-CF3-pyridine-2-amine | - | ~2.6 | >120 | <10 | Highly Stable |

Interpretation Guide

-

High Clearance (

): Indicates the -

Low Clearance (

): The scaffold is stable. This confirms the

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Di, L., et al. (2008). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Pharmaceutical Sciences, 97(8), 3109-3116.

-

Pillai, Z., et al. (2016). Metabolic Soft Spot Identification and Compound Optimization.[5] Drug Metabolism and Disposition, 44(8), 1123-1134.

-

Hajduk, P. J., & Sauer, J. (2008). Efficiency Indices for Drug Discovery. Journal of Medicinal Chemistry, 51(3), 553-564.

Sources

Strategic Bioisosterism of the 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine Scaffold

The following technical guide provides an in-depth analysis of the bioisosteric strategies surrounding the 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine scaffold. This structural motif is a "privileged fragment" in modern medicinal chemistry, often utilized to modulate potency, metabolic stability, and physicochemical properties in kinase inhibitors, GPCR ligands, and ion channel modulators.

Executive Summary

The 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine motif represents a convergence of three critical design elements: a π-deficient heteroaromatic core (pyridine), a metabolic blocking group with high lipophilicity (trifluoromethyl), and a sterically demanding basic center (gem-dimethyl amine). This guide deconstructs this scaffold to provide a rational workflow for bioisosteric replacement, aiming to optimize Ligand Efficiency (LE) , Lipophilic Efficiency (LipE) , and ADME profiles.

The Pharmacophore Triad

-

The Core (Pyridine): Acts as a scaffold and hydrogen bond acceptor (HBA).

-

The Vector (5-CF3): Provides metabolic protection (blocking the para position) and drives hydrophobic burial.

-

The Anchor (Gem-dimethyl Amine): The gem-dimethyl group induces the Thorpe-Ingold effect , restricting conformational freedom and favoring the active binding conformation, while the amine serves as a key hydrogen bond donor/acceptor (HBD/HBA).

Structural Deconstruction & Isosteric Strategies

The following diagram illustrates the hierarchical bioisosteric replacement strategy for this scaffold.

Figure 1: Hierarchical bioisosteric map for the 2-(5-(CF3)pyridin-2-yl)propan-2-amine scaffold.

Detailed Isosteric Analysis

The Pyridine Core: Nitrogen Walking & Saturation

The pyridine nitrogen often engages in water-mediated or direct H-bonds. However, the electron-deficient ring can be susceptible to nucleophilic attack or oxidative metabolism.

-

Diazines (Pyrimidine/Pyrazine): Introducing a second nitrogen lowers the pKa of the ring system and the attached amine (via inductive effects), potentially improving membrane permeability by increasing the neutral fraction of the molecule at physiological pH.

-

Saturated Mimetics (The "3D" Shift): Recent advances utilize bicyclo[1.1.1]pentanes or 3-azabicyclo[3.1.1]heptanes as saturated bioisosteres of the pyridine ring. These scaffolds maintain the vector orientation of the substituents (amine and CF3 equivalent) but significantly increase Fsp3 character, improving solubility and metabolic stability [1].

The Trifluoromethyl (-CF3) Handle

The -CF3 group is chemically inert but metabolically robust. It increases lipophilicity (

| Isostere | Key Property Change | Rationale |

| -SF5 | Higher Lipophilicity / Volume | The "Super-trifluoromethyl." Square pyramidal geometry offers unique steric fill. |

| -OCHF2 | H-Bond Donor Potential | The diffuoromethoxy group acts as a weak H-bond donor, modulating solubility. |

| -Cl | Reduced Size | Chlorine is a classic isostere for -CF3 (van der Waals radius: 1.75 Å vs ~2.2 Å) but is metabolically softer. |

| -CN | Polar / Linear | Nitrile reduces lipophilicity drastically while maintaining electron-withdrawing character. |

| Cyclopropyl | "Friendly" Lipophilicity | Metabolically stable, lipophilic, but lacks the strong electron-withdrawing effect. |

The Gem-dimethyl Amine Linker

This is the most critical region for conformational control. The gem-dimethyl group forces the amine and the pyridine ring into a specific dihedral angle range (Thorpe-Ingold effect).

-

1-Aminocyclopropane: Connects the two methyl groups into a cyclopropane ring. This restricts rotation further and is often used to probe the precise bioactive conformation. It also tends to be more metabolically stable than the gem-dimethyl group (avoiding hydroxylation of the methyls).

-

3-Amino-oxetane: A high-value bioisostere. Replacing the gem-dimethyl carbon with an oxetane oxygen (creating a spiro- or substituted system) lowers LogP by ~1.0 unit and reduces the basicity of the amine, often resolving hERG liability issues [2].

-

Azetidine: Incorporating the amine nitrogen into a 4-membered ring (azetidine) attached to the pyridine changes the vector of the N-H bond and reduces the entropic penalty of binding.

Experimental Workflow: Synthesis & Validation

To validate these isosteres, a modular synthetic approach is required.[1] The following DOT diagram outlines a self-validating synthesis workflow for the 1-aminocyclopropane and 3-amino-oxetane variants.

Figure 2: Divergent synthetic pathways for accessing rigidified amine isosteres.

Protocol Highlights (Self-Validating Systems)

-

Kulinkovich-Szymoniak Reaction: The evolution of ethylene gas serves as a visual indicator of the titanacycle formation. Failure to observe gas evolution indicates inactive catalyst or wet reagents.

-

Ellman Auxiliary Approach: Using tert-butanesulfinamide allows for the separation of diastereomers (if chiral centers are generated) and serves as an internal check for optical purity via HPLC before the final deprotection.

In Silico Profiling & Decision Matrix

Before synthesis, candidates should be filtered through a property matrix.

| Property | Target Range | Preferred Isostere |

| cLogP | 2.0 - 3.5 | 3-Amino-oxetane (Lowers LogP) |

| TPSA | < 90 Ų | 1-Aminocyclopropane (Neutral TPSA change) |

| pKa (Base) | 7.0 - 8.5 | Pyrimidine core (Lowers pKa) |

| Fsp3 | > 0.4 | Bicyclo[1.1.1]pentane core |

Recommendation: For initial SAR expansion, prioritize the 1-aminocyclopropane analog to test conformational constraints. If metabolic stability or solubility is the bottleneck, pivot to the 3-amino-oxetane series [3].

References

-

Mykhailiuk, P. K. (2022). Saturated Bioisosteres of Benzene and Pyridine.[1] ChemRxiv. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition, 49(48), 8979–8982. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Barnes-Seeman, D., et al. (2014). The Role of Fluorine in Drug Design. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

Sources

Literature review of trifluoromethylpyridine isopropylamines in agrochemicals

An In-depth Technical Guide to Trifluoromethylpyridine Moieties in Agrochemicals

Executive Summary

The introduction of fluorine-containing moieties has revolutionized the development of modern agrochemicals, with the trifluoromethyl (CF3) group being of particular importance.[1] When incorporated into a pyridine ring system, the resulting trifluoromethylpyridine (TFMP) scaffold imparts a unique combination of physicochemical properties that can significantly enhance a molecule's biological activity, metabolic stability, and translocation within the target organism.[1][2][3] This guide provides a comprehensive technical overview of trifluoromethylpyridine-based compounds, with a focus on their synthesis, diverse mechanisms of action, structure-activity relationships, and pivotal role in commercially successful herbicides, fungicides, and insecticides. We will explore the causal chemistry behind synthetic strategies and the rationale for specific biological evaluation protocols, offering field-proven insights for researchers and development professionals in the agrochemical sector.

Introduction: The Physicochemical Advantage of the Trifluoromethyl Group

The success of trifluoromethylpyridine derivatives in crop protection stems from the unique properties of the trifluoromethyl group. Unlike a single fluorine atom, which has a Hammett constant similar to hydrogen, the CF3 group is strongly electron-withdrawing (Hammett constant σp = 0.54).[1][4] This electronic effect, combined with its high lipophilicity and metabolic stability, profoundly influences a molecule's properties:

-

Enhanced Bioavailability: The lipophilic nature of the CF3 group can improve the molecule's ability to penetrate biological membranes, leading to better uptake and translocation.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by enzymes like cytochrome P450. This can increase the compound's half-life in the target pest and the environment.

-

Modified Acidity/Basicity: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, which can be critical for binding to a biological target.

-

Conformational Control: The steric bulk of the CF3 group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape.

These factors have made the TFMP moiety a privileged structure in the design of new agrochemicals, with over 20 such compounds having been commercialized since the introduction of the herbicide Fluazifop-butyl in 1982.[1][3][4]

Synthetic Strategies for Trifluoromethylpyridine Scaffolds

The synthesis of TFMP derivatives is primarily achieved through two main industrial approaches: the halogen exchange of trichloromethylpyridines and the construction of the pyridine ring from a trifluoromethyl-containing building block.

Halogen Exchange (Halex) Reactions

The most common industrial method involves the fluorination of a corresponding trichloromethylpyridine. This can be performed in a stepwise liquid-phase or vapor-phase reaction or, more efficiently, in a simultaneous vapor-phase process. The simultaneous vapor-phase reaction is advantageous as it can produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a crucial precursor for aryloxyphenoxypropionate herbicides, in a single step from picoline.[1]

Caption: Industrial vapor-phase synthesis of a key TFMP intermediate.

Ring Construction from CF3 Building Blocks

An alternative strategy involves cyclocondensation reactions using readily available trifluoromethyl-containing building blocks.[4] Common starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. This approach is particularly useful for creating specific substitution patterns on the pyridine ring that may be difficult to achieve through the Halex method. The herbicide Bicyclopyrone is synthesized using such a strategy.[1]

Experimental Protocol: Suzuki Cross-Coupling

Once a halogenated TFMP core is synthesized, palladium-catalyzed cross-coupling reactions are essential for introducing further diversity. The Suzuki coupling is a robust method for forming carbon-carbon bonds.[5]

Objective: To synthesize an aryl-substituted trifluoromethylpyridine derivative.

Materials:

-

2,5-Dibromo-3-(trifluoromethyl)pyridine (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq)

-

Base, e.g., K₂CO₃ (2.0 eq)

-

Degassed solvent mixture: Toluene/Ethanol/Water (4:1:1)

-

Ethyl acetate

-

Water

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2,5-Dibromo-3-(trifluoromethyl)pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired compound.

Mechanism of Action in Agrochemicals

Trifluoromethylpyridine moieties are found in agrochemicals with a wide array of biological targets, demonstrating their versatility.

Herbicides

TFMP-containing herbicides inhibit several crucial plant enzymes.

-

ACCase Inhibitors: Fluazifop-butyl inhibits Acetyl-CoA carboxylase (ACCase), an enzyme vital for fatty acid synthesis in grasses. The TFMP moiety improves translocation and herbicidal activity compared to non-pyridyl analogues.[1]

-

ALS Inhibitors: Pyroxsulam and Flazasulfuron target acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[1] The pyridine ring in Pyroxsulam is critical for its selectivity in wheat.[1]

-

HPPD Inhibitors: Bicyclopyrone inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in plastoquinone and tocopherol biosynthesis. The pyridyl nitrogen in this molecule enhances bioavailability.[1]

-

PPO Inhibitors: Other pyridine-containing compounds act by inhibiting protoporphyrinogen oxidase (PPO), leading to the accumulation of phototoxic protoporphyrin IX and rapid cell death.[6][7]

Caption: Mechanism of action for PPO-inhibiting herbicides.

Fungicides

-

Respiration Inhibitors: Fluazinam acts by uncoupling oxidative phosphorylation in fungal mitochondria (FRAC Group 29), disrupting the production of ATP.[1] Other fungicides containing related scaffolds, known as Succinate Dehydrogenase Inhibitors (SDHIs), block the fungal respiratory chain at Complex II.[8][9]

Insecticides

-

Nervous System Modulators: Flonicamid is a selective feeding blocker that modulates chordotonal organs in insects. Sulfoxaflor acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator. In the development of Sulfoxaflor, the 6-(trifluoromethyl)pyridine moiety was identified as the optimal substructure for potent insecticidal activity.[1]

Structure-Activity Relationships (SAR)

Systematic modification of the TFMP core has yielded crucial insights for designing more potent and selective agrochemicals.

| Modification | Observation | Example Compound(s) | Reference |

| TFMP vs. Phenyl Analogue | Replacing a phenyl ring with a TFMP moiety often improves translocation, metabolic stability, and overall herbicidal/insecticidal activity. | Fluazifop-butyl, Sulfoxaflor | [1] |

| Stereochemistry | Biological activity can be highly dependent on stereochemistry. Only the (R)-enantiomer of Fluazifop-butyl is active. | Fluazifop-butyl | [1] |

| Substitution on Pyridine Ring | The position of the CF3 group and other substituents is critical. 6-trifluoromethyl substitution is common in insecticides, while 4-trifluoromethyl is less frequent. | Sulfoxaflor, Flonicamid | [1] |

| Substituent Electronic Effects | For fungicides like Fluazinam, the strongly electron-withdrawing CF3 group provided higher activity than chloro-, nitro-, or cyano- groups. | Fluazinam | [1] |

Commercial Agrochemicals Showcase

The TFMP scaffold is a cornerstone of numerous high-performing commercial products.

| Common Name | Type | Mechanism of Action (MoA) | MoA Code |

| Fluazifop-P-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibition | HRAC 1 |

| Haloxyfop-P-methyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibition | HRAC 1 |

| Pyroxsulam | Herbicide | Acetolactate synthase (ALS) inhibition | HRAC 2 |

| Bicyclopyrone | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition | HRAC 27 |

| Thiazopyr | Herbicide | Microtubule assembly inhibition | HRAC 3 |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | FRAC 29 |

| Flonicamid | Insecticide | Chordotonal organ modulators | IRAC 29 |

| Sulfoxaflor | Insecticide | nAChR competitive modulator | IRAC 4C |

Experimental Evaluation Workflow

The discovery and optimization of novel TFMP agrochemicals follow a rigorous, multi-stage workflow.

Caption: General workflow for agrochemical discovery and development.

Protocol: In Vitro PPO Enzyme Inhibition Assay

This protocol is representative for determining the direct inhibitory effect of a compound on a target enzyme.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the protoporphyrinogen oxidase (PPO) enzyme.

Materials:

-

Purified PPO enzyme (e.g., from Nicotiana tabacum)

-

Test compounds dissolved in DMSO

-

Substrate: Protoporphyrinogen IX

-

Assay Buffer (e.g., Tris-HCl with detergent)

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A known PPO inhibitor (e.g., fomesafen) should be used as a positive control.

-

Reaction Mixture: In each well of the 96-well plate, add the assay buffer, a fixed concentration of the PPO enzyme, and the test compound at various concentrations. Include wells with DMSO only as a negative control (100% activity).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate, protoporphyrinogen IX, to all wells to start the reaction.

-

Detection: Immediately place the plate in a microplate reader. Monitor the increase in fluorescence over time, which corresponds to the formation of the product, protoporphyrin IX.

-

Data Analysis: Calculate the initial reaction rate for each concentration. Normalize the rates relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

| Compound | Target | IC50 (nM) | Reference |

| Compound 7a | Nicotiana tabacum PPO | 9.4 | [6] |

| Fomesafen (Control) | Nicotiana tabacum PPO | 110.5 | [6] |

Conclusion and Future Outlook

The trifluoromethylpyridine moiety is a validated and highly successful scaffold in modern agrochemical research. Its unique electronic and steric properties have been expertly leveraged to create a diverse range of herbicides, fungicides, and insecticides with varied and highly specific mechanisms of action.[1][3] The continued exploration of novel synthetic routes to access diverse substitution patterns, combined with a deeper understanding of structure-activity relationships, will undoubtedly lead to the development of next-generation crop protection agents. As the demand for more effective, selective, and environmentally benign agrochemicals grows, the TFMP fragment is poised to remain a critical component in the toolkit of discovery chemists.[2]

References

-

Tsukamoto, M., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

Tsukamoto, M., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

The importance of trifluoromethyl pyridines in crop protection. Semantic Scholar. [Link]

-

The importance of trifluoromethyl pyridines in crop protection. Request PDF on ResearchGate. [Link]

-

Li, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Tsukamoto, M., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

-

Wedge, D. E., et al. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. PubMed. [Link]

-

Yang, C., et al. (2012). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. PubMed. [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar. [Link]

-

Wang, G., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

-

In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI. [Link]

-

Wittenbach, V. A., et al. (1994). Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor. PMC - NIH. [Link]

-

Shi, Y., et al. (2014). Synthesis, antifungal activity, and QSAR study of novel trichodermin derivatives. PubMed. [Link]

-

Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors. PubMed. [Link]

-

Fungicide Modes of Action. Bayer Crop Science. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chigroup.site [chigroup.site]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

Methodological & Application

Optimized Amide Coupling Strategies for Sterically Demanding α,α-Disubstituted Pyridyl Amines

Focus Molecule: 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Executive Summary & Mechanistic Insight

The Challenge: Coupling 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (referred to herein as TPP-amine ) presents a dual synthetic challenge:

-

Steric Occlusion: The amine is attached to a quaternary carbon (gem-dimethyl "cumyl-like" motif). This

-disubstitution creates a significant steric barrier, retarding the approach of the amine nucleophile to the activated carbonyl carbon. -

Electronic Deactivation: The pyridine ring, further deactivated by the electron-withdrawing trifluoromethyl (-CF

) group, exerts an inductive effect. While the alkyl spacer mitigates resonance withdrawal, the overall nucleophilicity of the amine is lower than standard tertiary-alkyl amines.

The Solution: Standard carbodiimide protocols (EDC/NHS) often result in stalled conversion or rapid hydrolysis of the active ester. Successful coupling requires high-energy active esters or in-situ acid halide generation . This guide prioritizes Propylphosphonic Anhydride (T3P) for its balance of reactivity and ease of workup, while providing a "Fail-Safe" Acid Chloride protocol for extremely difficult substrates.

Strategic Decision Framework

Before selecting a protocol, analyze your carboxylic acid partner using the workflow below.

Figure 1: Decision tree for selecting the optimal coupling modality based on the carboxylic acid's steric and electronic profile.

Protocol A: The "Gold Standard" (T3P)

Best For: Scale-up, acid-sensitive substrates, and ease of purification.[1] Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying purification to a liquid-liquid extraction.[1]

Materials

-

Amine: TPP-amine (1.0 equiv)

-

Acid: Carboxylic acid partner (1.1 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step Methodology

-

Preparation: Charge a reaction vial with the Carboxylic Acid (1.1 equiv) and TPP-amine (1.0 equiv).

-

Solvation: Add anhydrous EtOAc (concentration ~0.2 M). Note: EtOAc is preferred over DMF for T3P as it allows for direct aqueous workup.

-

Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

-

Activation: Add T3P solution (1.5 equiv) dropwise over 2 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

-

QC Check: Monitor by LCMS or

F NMR (Look for the shift of the CF

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (x2), 0.5 M HCl (to remove excess pyridine/amine), sat. NaHCO

, and brine. -

Dry over Na

SO

-

Why this works: The T3P-mixed anhydride is less sterically bulky than the OBt/OAt active esters formed by HATU, allowing the hindered TPP-amine easier access to the carbonyl center [1].

Protocol B: The "Fail-Safe" (Acid Chloride via Ghosez's Reagent)

Best For: Extremely hindered acids (e.g.,

Materials

-

Reagent: Ghosez's Reagent (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Base: DIPEA (3.0 equiv)

Step-by-Step Methodology

-

Acid Chloride Formation:

-

Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M) under N

. -

Add Ghosez's Reagent (1.2 equiv) dropwise at RT.

-

Stir for 1–2 hours. Verification: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.

-

-

Coupling:

-

In a separate vial, dissolve TPP-amine (1.1 equiv) and DIPEA (3.0 equiv) in DCM.

-

Add the amine solution slowly to the acid chloride solution at 0 °C.

-

-

Completion:

-

Warm to RT and stir for 2–4 hours.

-

Quench with sat. NaHCO

. Extract with DCM.

-

Protocol C: High-Throughput Discovery (HATU/HOAt)

Best For: Parallel synthesis libraries where speed outweighs cost/scale-up concerns.

Step-by-Step Methodology

-

Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

-

Add HATU (1.2 equiv) and HOAt (0.2 equiv). Crucial: The addition of HOAt (catalytic) significantly accelerates coupling for hindered amines compared to HATU alone.

-

Add DIPEA (3.0 equiv) and stir for 5 minutes to pre-activate (Yellow -> Orange color change).

-

Add TPP-amine (1.1 equiv).

-

Thermal Boost: If no reaction after 2 hours, heat to 50 °C.

Comparison of Reagents

| Feature | T3P (Method A) | Ghosez/Acid Cl (Method B) | HATU/HOAt (Method C) |

| Steric Tolerance | High | Very High | Moderate |

| Byproduct Removal | Aqueous Wash (Excellent) | Evaporation/Wash | Chromatography Required |

| Epimerization Risk | Very Low | Moderate | Low |

| Moisture Sensitivity | Low | High | Moderate |

| Cost | Moderate | High | High |

Troubleshooting & Quality Control

F NMR Diagnostics

The Trifluoromethyl group on the pyridine ring is a built-in NMR probe.

-

Starting Material: ~ -68.0 ppm (varies slightly by solvent).

-

Product: The chemical shift will move slightly (typically 0.1–0.5 ppm) upon acylation.

-

Implication: You can monitor the reaction on crude aliquots without workup using non-deuterated solvents (with a D2O capillary insert or no lock if quick).

Common Failure Modes

-

N-Acylation vs. Pyridine N-Acylation:

-

Issue: In rare cases with highly reactive acid chlorides, the pyridine nitrogen might attack.

-

Solution: This intermediate is usually unstable. A mild aqueous workup (NaHCO

) hydrolyzes the N-acyl pyridine back to the free pyridine, leaving the desired amide intact.

-

-

Low Conversion:

-

Solution: Switch to Method B or use Method A at reflux in EtOAc (77 °C). T3P is thermally stable up to high temperatures.

-

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177.

-

Patterson, J. T., et al. (2011). Finding the Right Coupling Reagent for the Synthesis of Sterically Hindered Amides. Organic Letters, 13(9), 2350–2353.

-

Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development.

-

Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions.

Sources

Application Notes and Protocols for the Synthesis of Urea Derivatives Using 2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Pyridyl Ureas

Urea derivatives are a cornerstone of medicinal chemistry and drug discovery, exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The incorporation of a trifluoromethyl (CF3) group into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] The pyridine scaffold is also a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3]

This application note provides a comprehensive guide to the synthesis of novel urea derivatives incorporating the 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine moiety. This sterically hindered amine presents unique challenges and opportunities in synthetic design. We will delve into the mechanistic rationale behind the chosen synthetic strategies, provide detailed, field-proven protocols, and offer insights into the characterization and purification of the resulting compounds.

Strategic Overview: The Amine-Isocyanate Coupling Reaction

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.[3] This reaction is typically high-yielding and proceeds under mild conditions. The core transformation involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the urea linkage.

Given the steric hindrance around the amino group of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine (a tertiary alkylamine), the reaction kinetics may be slower compared to unhindered primary or secondary amines.[4] However, the reaction is generally robust and can be driven to completion with appropriate selection of solvent and reaction time.

Diagram of the General Reaction Pathway

Caption: General reaction scheme for the synthesis of urea derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-yl)-N'-aryl Ureas

This protocol outlines a general method for the reaction of 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine with a representative aryl isocyanate.

Materials:

-

2-(5-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

-

Substituted Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-(5-(trifluoromethyl)pyridin-2-yl)propan-2-amine (1.0 eq).

-

Solvent Addition: Dissolve the amine in anhydrous DCM or THF (approximately 0.1 M concentration).

-